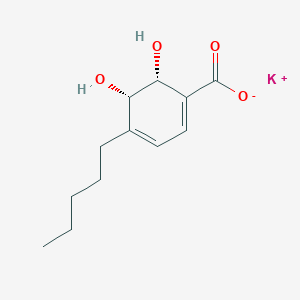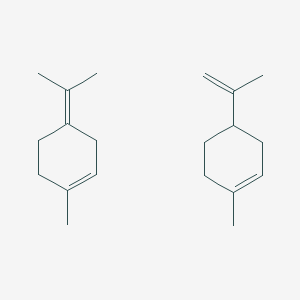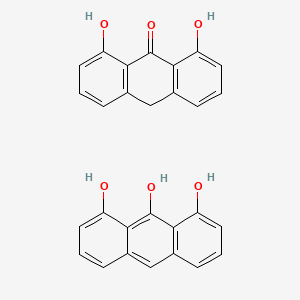
Psicofuranose
Vue d'ensemble
Description
Psicofuranose is a rare sugar that belongs to the class of hexoses It is a furanose form of psicose, which is the C-3 epimer of fructoseIt has a similar sweetness intensity to sucrose but contributes fewer calories, making it an attractive alternative for low-calorie sweeteners .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Psicofuranose can be synthesized through several methods. One common approach involves the enzymatic epimerization of fructose using psicose 3-epimerase. This enzyme catalyzes the conversion of fructose to psicose, which can then be converted to this compound . Another method involves the use of microbial oxidation-reduction procedures combined with enzymatic epimerizations of ketohexoses .
Industrial Production Methods
Industrial production of this compound often involves the large-scale enzymatic conversion of fructose to psicose, followed by purification and crystallization processes. The use of environmentally friendly procedures, such as microbial oxidation-reduction, allows for the production of this compound in substantial quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Psicofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions to prevent degradation of the furanose ring.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound to its corresponding alcohols.
Substitution: Substitution reactions often involve the use of halogens or other electrophiles to introduce new functional groups into the this compound molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 3-acetamido-3-deoxy-D-psicofuranose and fully protected 3-acetamido-3-deoxy-D-psicofuranose .
Applications De Recherche Scientifique
Psicofuranose has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of psicofuranose and its derivatives involves their interaction with specific molecular targets and pathways. For example, inhibitors of glycosyltransferases work by binding to the enzyme’s active site, preventing the transfer of sugar nucleotide donors to suitable acceptors during glycan biosynthesis . This inhibition can disrupt the formation of glycoconjugates, which are involved in various biological processes, including cell-cell communication and immune response .
Comparaison Avec Des Composés Similaires
Psicofuranose can be compared with other similar compounds, such as:
Fructose: this compound is the C-3 epimer of fructose, meaning it has a different configuration at the third carbon atom. This difference results in distinct chemical and biological properties.
Tagatose: Tagatose is another ketohexose with similar properties to this compound. It is used as a low-calorie sweetener and has potential health benefits, such as improving blood sugar control and gut health.
Propriétés
IUPAC Name |
(3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-JDJSBBGDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![sodium;2-hydroxy-4-[(4-nitrophenyl)diazenyl]benzoate](/img/structure/B8254844.png)
![(4aR,5aS,8aR,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;heptahydrate](/img/structure/B8254846.png)





![cyclo[Abu-Sar-N(Me)Leu-Val-N(Me)Leu-Ala-Ala-N(Me)Leu-N(Me)Leu-N(Me)Val-N(Me)Bmt(E)]](/img/structure/B8254910.png)
![3H-Imidazo[4,5-b]pyridine formate](/img/structure/B8254912.png)
![methyl N-[(2S)-1-[2-[(2R)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B8254917.png)
![2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate](/img/structure/B8254923.png)
